molecular formula C12H11BrO B13153414 (1S)-2-bromo-1-(2-naphthyl)ethanol

(1S)-2-bromo-1-(2-naphthyl)ethanol

Cat. No.: B13153414
M. Wt: 251.12 g/mol
InChI Key: HDRFYKFGBRXGRR-GFCCVEGCSA-N
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Description

Contextualization of Chiral β-Haloalcohols in Stereoselective Synthesis

Chiral β-haloalcohols, also known as halohydrins, are organic compounds that contain a halogen atom and a hydroxyl group on adjacent carbon atoms, with at least one of these carbons being a stereocenter. chemistrysteps.comleah4sci.com This class of molecules is of great interest in stereoselective synthesis, a branch of chemistry focused on the selective formation of one stereoisomer over others. nih.gov The presence of two reactive functional groups, the halogen and the alcohol, allows for a wide range of chemical transformations. chemistrysteps.com

The formation of halohydrins often proceeds via the reaction of an alkene with a halogen in the presence of water. leah4sci.commasterorganicchemistry.com This reaction typically results in anti-addition, where the halogen and hydroxyl groups add to opposite faces of the original double bond. masterorganicchemistry.comyoutube.com When the alkene is unsymmetrical, the reaction can also be regioselective, with the hydroxyl group preferentially adding to the more substituted carbon atom, a phenomenon that follows Markovnikov's rule. leah4sci.comyoutube.com The ability to control both the stereochemistry and regiochemistry of these reactions is a cornerstone of modern organic synthesis.

Importance of Enantiomerically Pure Compounds in Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. pharmabiz.comhakon-art.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. mdpi.comrsc.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.govpharmabiz.com

The classic and tragic example of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscores the critical importance of enantiomeric purity in pharmaceuticals. pharmabiz.comrsc.org Consequently, the synthesis of enantiomerically pure compounds is a major focus of pharmaceutical research and development, aiming to produce drugs with improved efficacy and reduced side effects. hakon-art.commdpi.com The demand for enantiopure compounds extends beyond medicine to fields like agrochemicals and materials science. hakon-art.com

Role of (1S)-2-Bromo-1-(2-naphthyl)ethanol as a Chiral Building Block

This compound is a specific chiral β-bromoalcohol. Its structure consists of a naphthyl group, which is a bicyclic aromatic system, attached to a two-carbon chain containing a hydroxyl group and a bromine atom. The "(1S)" designation specifies the absolute configuration at the chiral center bearing the hydroxyl group.

This compound serves as a valuable chiral building block , a term used to describe enantiomerically pure molecules that can be incorporated into the synthesis of more complex chiral targets. researchgate.nettcichemicals.com The presence of the bulky naphthyl group can influence the stereochemical outcome of subsequent reactions, while the bromo and hydroxyl functionalities provide handles for further chemical modifications. The defined stereochemistry of this compound allows for the transfer of chirality to new molecules, a key strategy in asymmetric synthesis. york.ac.uk

Overview of Research Domains Pertaining to this compound

Research involving this compound and related chiral halohydrins spans several key areas of organic chemistry. A primary focus is on the development of efficient and highly stereoselective methods for their synthesis. acs.org This often involves the use of chiral catalysts or reagents to control the stereochemical outcome of the halohydrin formation reaction.

Furthermore, a significant body of research is dedicated to exploring the utility of these compounds as intermediates in the synthesis of other valuable chiral molecules. nih.gov This includes their conversion to chiral epoxides, which are versatile intermediates in their own right, and their use in the synthesis of chiral amines and other functionalized compounds. The applications of these resulting chiral molecules are diverse, ranging from the synthesis of active pharmaceutical ingredients to the development of new chiral ligands for asymmetric catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

(1S)-2-bromo-1-naphthalen-2-ylethanol

InChI

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m1/s1

InChI Key

HDRFYKFGBRXGRR-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CBr)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CBr)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1s 2 Bromo 1 2 Naphthyl Ethanol and Its Stereoisomers

Precursor Synthesis Strategies: Focus on 2-Bromo-1-(2-naphthyl)ethanone

Traditional Bromination Methods for 2-Bromo-1-(2-naphthyl)ethanone

The synthesis of 2-bromo-1-(2-naphthyl)ethanone is often achieved through the bromination of 2-acetylnaphthalene (B72118). ontosight.ai Traditional methods typically involve the use of elemental bromine in a suitable solvent. For instance, the reaction can be carried out in glacial acetic acid. Another common approach involves the use of a brominating agent like pyridinium (B92312) tribromide. These methods, while established, can sometimes lead to the formation of byproducts and require careful control of reaction conditions to achieve high yields.

One documented procedure involves treating 2-acetylnaphthalene with bromine in a solvent like carbon tetrachloride. sciencemadness.org However, this direct bromination of naphthalene (B1677914) derivatives can sometimes lead to a mixture of isomers, making purification challenging. sciencemadness.org

Alternative Preparative Routes to Key Ketone Precursors

Alternative strategies for the preparation of α-haloketones have been explored to overcome the limitations of traditional bromination. wikipedia.org One such method involves a one-pot synthesis from secondary alcohols using ammonium (B1175870) bromide and Oxone®. rsc.org While not specifically detailed for 2-bromo-1-(2-naphthyl)ethanone in the provided context, this methodology presents a potentially milder and more versatile route to α-bromoketones.

Another approach to obtaining the naphthalene core is through the Sandmeyer reaction on 2-aminonaphthalene, although this starting material is noted to be a carcinogen. sciencemadness.org Furthermore, the synthesis of 2-acetylnaphthalene itself can be achieved through the oxidation of 2-(1-hydroxyethyl)naphthalene.

Asymmetric Synthesis of (1S)-2-Bromo-1-(2-naphthyl)ethanol

The stereoselective reduction of the prochiral ketone, 2-bromo-1-(2-naphthyl)ethanone, is the critical step in producing the desired (1S)-enantiomer of the corresponding alcohol. Biocatalytic methods have emerged as powerful tools for this transformation, offering high enantioselectivity under mild reaction conditions.

Catalytic Asymmetric Methods (e.g., Transition Metal Catalysis, Organocatalysis)

The enantioselective reduction of prochiral ketones is a powerful strategy for synthesizing chiral alcohols like this compound. A notable approach involves the use of oxazaborolidine catalysts, often generated in situ from chiral lactam alcohols and borane, for the reduction of various ketones. researchgate.net This method has proven effective for a range of substrates, including those with electron-withdrawing groups, although the reduction of ketones with a bromo group has been reported to yield modest enantioselectivity (71% ee). researchgate.net

Another prominent method is the use of BINAL-H reagents, which are derived from 1,1'-bi-2-naphthol (B31242) (BINOL). uwindsor.ca These reagents are particularly effective for the reduction of ketones that have a π-system, such as an aryl group, directly attached to the carbonyl. uwindsor.ca The stereochemical outcome is predictable, with (S)-BINAL-H typically yielding the (S)-alcohol and (R)-BINAL-H producing the (R)-alcohol. uwindsor.ca The high level of enantioselectivity is attributed to a chair-like transition state where steric and electronic interactions favor one pathway over the other. uwindsor.ca

The design of chiral ligands is central to the success of catalytic asymmetric synthesis. For a long time, C2-symmetric ligands were dominant in the field. nih.gov However, nonsymmetrical modular P,N-ligands have emerged as highly effective alternatives, in some cases outperforming their C2-symmetric counterparts. nih.govscispace.com These ligands modify the metal center's reactivity and selectivity, favoring the formation of one enantiomer. nih.gov

Axially chiral biaryl structures, particularly those derived from 1,1'-bi-2-naphthol (BINOL), are a cornerstone of many successful chiral catalysts. researchgate.netresearchgate.net Vanadium complexes with Schiff base ligands derived from (S)-tert-leucine and BINOL derivatives have shown high activity in stereoselective C-C bond formations. researchgate.net Similarly, chiral phosphoric acids derived from BINOL dimers have been developed for various asymmetric transformations. researchgate.netnih.gov

The development of new ligand families, such as hemisquaramide tweezers and chiral silyl (B83357) ligands, continues to expand the toolkit for asymmetric synthesis. researchgate.net These advancements, along with a deeper understanding of reaction mechanisms, are paving the way for a more rational design of catalysts for specific transformations, including the synthesis of this compound. nih.gov

Table 2: Examples of Chiral Ligands/Catalysts in Asymmetric Synthesis

Catalyst/Ligand TypeKey Structural FeatureTypical Application
Oxazaborolidines (CBS catalysts)Boron-containing five-membered ringEnantioselective ketone reduction
BINAL-H Reagents1,1'-bi-2-naphthol (BINOL) backboneEnantioselective reduction of aryl ketones
P,N-LigandsNonsymmetrical phosphine (B1218219) and nitrogen donorsPalladium-catalyzed allylic substitutions
BINOL-derived Phosphoric AcidsAxially chiral phosphoric acidAsymmetric additions to imines

Optical Resolution Techniques for Racemic 2-Bromo-1-(2-naphthyl)ethanol

Enzymatic kinetic resolution (EKR) is a highly effective method for separating enantiomers of racemic alcohols. This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. Lipase-catalyzed acetylation or transesterification are common strategies. nih.govmdpi.com

For instance, the kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) has been successfully achieved using Candida antarctica lipase (B570770) B (CAL-B). nih.gov In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the enantioenriched alcohol and the acylated product. nih.gov Similarly, porcine pancreatic lipase (PPL) and Candida rugosa lipase (CRL) have been used for the chemo- and enantioselective acetylation of related hydroxypropiophenones. nih.gov The choice of lipase and solvent system is crucial for achieving high enantioselectivity. nih.gov

The progress of the enzymatic reaction is often monitored to reach approximately 50% conversion, at which point the theoretical maximum enantiomeric excess for both the remaining substrate and the product can be achieved. protocols.io

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

The separation of racemic 1-(2-naphthyl)ethanol has been demonstrated using reverse-phase HPLC with a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separations to isolate pure enantiomers. sielc.comsielc.com The selection of the appropriate chiral column and mobile phase composition is critical for achieving baseline separation of the enantiomers.

Derivatization for Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers. In the context of 2-bromo-1-(2-naphthyl)ethanol, this can be effectively achieved through enzymatic acylation, where one enantiomer is selectively converted to an ester, allowing for the separation of the unreacted alcohol and the newly formed ester. Lipases are particularly effective for this transformation due to their stereoselectivity.

A common approach involves the use of a lipase, such as Candida antarctica lipase B (CALB), to catalyze the acylation of the racemic alcohol with an acyl donor. The enzyme preferentially acylates one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

For instance, in a process analogous to the resolution of similar secondary alcohols, a racemic mixture of 2-bromo-1-(2-naphthyl)ethanol could be subjected to enzymatic kinetic resolution. The reaction would proceed until approximately 50% conversion is reached, at which point the mixture would contain the (S)-alcohol and the (R)-ester. These can then be separated by standard chromatographic techniques. The ester can be subsequently hydrolyzed to afford the (R)-enantiomer of the alcohol.

The efficiency of such a resolution can be quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of a highly selective and synthetically useful resolution.

Table 1: Hypothetical Enzymatic Kinetic Resolution of (±)-2-Bromo-1-(2-naphthyl)ethanol

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of (S)-alcohol (%)Enantiomeric Excess of (R)-ester (%)E-value
Candida antarctica Lipase BVinyl AcetateToluene~50>99>99>200
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane~50>95>95>100

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be optimized to align with these principles.

One key area is the choice of brominating agent. Traditional methods often employ elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) or enzymatic halogenation. For instance, the chemoenzymatic synthesis of bromohydrins can be achieved using a haloperoxidase enzyme, which utilizes a bromide salt and an oxidant like hydrogen peroxide. This approach avoids the direct handling of bromine and often proceeds under milder conditions. unipd.it

The use of biocatalysts, such as the lipases discussed in the resolution section, is inherently a green approach. unipd.it These enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and can often be immobilized and reused, reducing waste and cost. nih.gov

Solvent selection is another critical factor. Many organic solvents are volatile, flammable, and toxic. The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even conducting reactions in aqueous media or ionic liquids can significantly improve the environmental profile of the synthesis. nih.gov For example, the lipase-catalyzed resolution of related aromatic Morita-Baylis-Hillman adducts has been successfully performed in 2-MeTHF. nih.gov

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can reduce solvent usage, energy consumption, and waste generation. A potential green synthesis of this compound could involve a one-pot process combining the bromination of 2-vinylnaphthalene (B1218179) and the subsequent enzymatic kinetic resolution of the resulting racemic bromohydrin.

Table 2: Green Chemistry Approaches in Halohydrin Synthesis

Green Chemistry PrincipleConventional MethodGreener Alternative
Safer Reagents Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), Enzymatic Halogenation
Use of Catalysis Stoichiometric ReagentsLipases, Haloperoxidases (Biocatalysis)
Benign Solvents Chlorinated Solvents (e.g., Dichloromethane)2-Methyltetrahydrofuran (2-MeTHF), Water, Ionic Liquids
Atom Economy Multi-step synthesis with purification of intermediatesOne-pot/Tandem reactions

This table provides a general overview of green chemistry considerations applicable to the synthesis of the target compound.

Chemical Reactivity and Transformations of 1s 2 Bromo 1 2 Naphthyl Ethanol

Reactions Involving the Secondary Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group in (1S)-2-bromo-1-(2-naphthyl)ethanol is a versatile site for chemical modification, readily undergoing reactions such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. chemguide.co.ukdocbrown.infoyoutube.comchemguide.co.uklibretexts.org The reaction with an acyl chloride is particularly efficient and proceeds via a nucleophilic addition-elimination mechanism. docbrown.infochemguide.co.uk For instance, the reaction with acetyl chloride would yield (1S)-1-(2-naphthyl)-2-bromoethyl acetate.

Etherification: The formation of ethers from the secondary alcohol can be accomplished through methods like the Williamson ether synthesis. organic-synthesis.comyoutube.commasterorganicchemistry.comyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. organic-synthesis.comyoutube.com This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an S_N2 reaction to form the ether. youtube.commasterorganicchemistry.com For example, reacting this compound with sodium hydride followed by methyl iodide would produce (1S)-1-methoxy-1-(2-naphthyl)-2-bromoethane.

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. organic-chemistry.orglibretexts.orgchemguide.co.uklibretexts.orgkhanacademy.org Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or milder reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemguide.co.uklibretexts.org The use of PCC is advantageous as it minimizes the risk of over-oxidation or side reactions. libretexts.org The product of this oxidation is 2-bromo-1-(2-naphthyl)ethanone.

Table 1: Reactions of the Secondary Hydroxyl Group
Reaction TypeReagentsProduct
EsterificationAcetyl chloride, pyridine(1S)-1-(2-naphthyl)-2-bromoethyl acetate
Etherification1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)(1S)-1-methoxy-1-(2-naphthyl)-2-bromoethane
OxidationPyridinium chlorochromate (PCC)2-bromo-1-(2-naphthyl)ethanone

Reactions Involving the Bromine Substituent

The bromine atom, attached to a primary carbon, is a good leaving group and thus a key site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S_N1, S_N2 pathways)

The primary nature of the carbon bearing the bromine atom strongly favors the S_N2 (bimolecular nucleophilic substitution) pathway over the S_N1 pathway. masterorganicchemistry.com The S_N2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). masterorganicchemistry.com A wide variety of nucleophiles can be used to displace the bromide ion. For example, reaction with sodium azide (B81097) (NaN₃) would yield (1S)-2-azido-1-(2-naphthyl)ethanol, a precursor to the corresponding amine. nih.govyoutube.com Similarly, reaction with amines can lead to the formation of substituted amino alcohols. youtube.comyoutube.comresearchgate.net

Elimination Reactions to Form Olefins

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 (bimolecular elimination) reaction to form an olefin. msu.edulibretexts.orgmgscience.ac.inlibretexts.org In this concerted reaction, the base abstracts a proton from the carbon bearing the hydroxyl group, while the bromide ion departs simultaneously, leading to the formation of a double bond. libretexts.orglibretexts.org The likely product of this reaction would be 1-(2-naphthyl)vinyl alcohol, which would likely tautomerize to the more stable 1-(2-naphthyl)ethanone.

Intramolecular Cyclization: Formation of (2-naphthalen-2-yl)oxirane

In the presence of a base, this compound can undergo an intramolecular S_N2 reaction to form an epoxide. chemicalforums.com The alkoxide, formed by deprotonation of the hydroxyl group, acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion. This results in the formation of (2-naphthalen-2-yl)oxirane. This reaction is a specific example of the Williamson ether synthesis carried out intramolecularly.

Halogen-Metal Exchange Reactions

The carbon-bromine bond can participate in halogen-metal exchange reactions, most notably to form Grignard reagents. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.org However, the presence of the acidic hydroxyl group in the same molecule prevents the direct formation of a stable Grignard reagent, as it would be immediately quenched by the proton of the alcohol. libretexts.org To achieve this transformation, the hydroxyl group must first be protected, for instance, as a silyl (B83357) ether. Following protection, reaction with magnesium metal in an ether solvent would yield the corresponding Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions. chemguide.co.ukmasterorganicchemistry.comresearchgate.net

Reactivity of the Naphthyl Moiety

The naphthalene (B1677914) ring system is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions. pearson.comuci.edulumenlearning.commasterorganicchemistry.comyoutube.com The directing effects of the substituent on the naphthalene ring will influence the position of substitution. The 2-substituted naphthalene ring in this compound will direct incoming electrophiles primarily to the 1- and 3-positions, as well as to positions on the other ring (positions 5, 6, 7, and 8), with the precise distribution depending on the reaction conditions and the nature of the electrophile. pearson.comyoutube.com For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives. It is important to note that the reaction conditions for EAS must be chosen carefully to avoid side reactions involving the hydroxyl and bromo functionalities.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of (1S)-2-Bromo-1-(2-naphthyl)ethanol as a Chiral Auxiliary and Ligand Precursor

The inherent chirality of this compound makes it an attractive candidate for use as a chiral auxiliary. In this capacity, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky 2-naphthyl group can exert significant steric influence, effectively shielding one face of the reactive center and leading to high diastereoselectivity. Following the desired transformation, the chiral auxiliary can be cleaved and recovered, having imparted its chirality to the target molecule.

Furthermore, the hydroxyl and bromo functionalities of this compound serve as convenient handles for its conversion into a variety of chiral ligands. For instance, the hydroxyl group can be derivatized to form ethers or esters, while the bromine atom can be displaced by a range of nucleophiles, including phosphines, amines, and thiols. This allows for the synthesis of a diverse library of P,N, O, or S-containing ligands with a well-defined stereogenic center, which can then be used to coordinate with metal centers for applications in asymmetric catalysis.

Role as a Key Intermediate in the Synthesis of Enantiopure Complex Molecules

The bifunctional nature of this compound positions it as a crucial intermediate in the synthesis of a variety of enantiomerically pure complex molecules. Its ability to undergo a range of chemical transformations at both the hydroxyl and bromo-substituted carbons allows for the construction of intricate molecular frameworks with high stereochemical control.

Precursors for β-Adrenergic Receptor Blockers (Focus on the Chemical Intermediate Role)

While the direct synthesis of commercial β-adrenergic receptor blockers, such as propranolol, typically starts from 1-naphthol, the structural motif present in this compound makes it a plausible precursor for novel analogues. The core structure of many beta-blockers consists of an aryloxypropanolamine backbone. This compound can be envisioned as a synthon for the propanolamine (B44665) portion. For instance, conversion of the bromo-alcohol to the corresponding epoxide, followed by ring-opening with an appropriate amine, is a common strategy for accessing these structures. The stereochemistry at the hydroxyl-bearing carbon is critical for the pharmacological activity of beta-blockers, and utilizing the enantiopure (1S)-isomer would ensure the synthesis of a single enantiomer of the target drug molecule.

Potential Beta-Blocker Precursor Key Transformation Target Moiety
This compoundEpoxidation followed by amine ring-openingAryloxypropanolamine

Precursors for Heterocyclic Systems (e.g., Naphthalenyl Thiazoles)

The synthesis of thiazole-containing compounds often involves the Hantzsch thiazole (B1198619) synthesis, which utilizes an α-haloketone and a thioamide. This compound can be readily oxidized to the corresponding α-bromoketone, 2-bromo-1-(2-naphthyl)ethan-1-one. This α-bromoketone is a key building block that can react with various thioamides to construct a range of naphthalenyl-substituted thiazoles. The thiazole ring is a common scaffold in many biologically active molecules, and the ability to introduce a naphthyl group via this intermediate opens avenues for the synthesis of novel pharmaceutical candidates. A study on the synthesis of certain naphthalenyl thiazolo-triazole derivatives utilized a related 1-(6-methoxy-2-naphthyl)ethyl moiety, highlighting the utility of naphthyl-containing building blocks in accessing complex heterocyclic systems. researchgate.net

Intermediate Reaction Resulting Heterocycle
2-bromo-1-(2-naphthyl)ethan-1-oneHantzsch Thiazole SynthesisNaphthalenyl Thiazole

Synthesis of Spirocyclic and Fused-Ring Systems

The reactivity of the functional groups in this compound can be harnessed for the construction of more complex polycyclic systems, including spirocycles and fused rings. For example, the hydroxyl group could be used to direct intramolecular reactions. After conversion to a suitable derivative, intramolecular alkylation involving the displacement of the bromide could lead to the formation of a new ring fused to the naphthalene (B1677914) core. General strategies for synthesizing spirocyclic and fused-ring systems often involve intramolecular cyclizations of appropriately functionalized precursors, and the bifunctionality of the title compound makes it an interesting starting point for such synthetic endeavors.

Development of Chiral Catalysts from this compound Derivatives

The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. As mentioned earlier, this compound can serve as a precursor to a variety of chiral ligands. These ligands, when complexed with transition metals, can form highly effective and selective catalysts for a wide range of enantioselective transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the ligand derived from the parent bromohydrin. While derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are well-established as privileged chiral ligands, the exploration of new chiral backbones, such as that provided by this compound, is an active area of research aimed at discovering catalysts with novel reactivity and selectivity.

Potential Applications in Chiral Materials or Supramolecular Chemistry

The unique molecular recognition properties and self-assembly capabilities of chiral molecules are of great interest in materials science. The rigid and planar naphthyl group combined with the chiral center in this compound suggests its potential as a building block for chiral liquid crystals, polymers, and supramolecular assemblies. The ability of the hydroxyl and bromo groups to participate in hydrogen bonding and other non-covalent interactions could be exploited to direct the formation of ordered, chiral supramolecular structures. Such materials could find applications in chiral separations, sensing, and nonlinear optics. While specific examples of the use of this compound in this context are not yet prevalent in the literature, the fundamental structural features of the molecule make it a promising candidate for future investigations in this exciting area.

Mechanistic and Theoretical Investigations Pertaining to 1s 2 Bromo 1 2 Naphthyl Ethanol

Detailed Reaction Mechanism Elucidation

The reaction mechanisms involving (1S)-2-bromo-1-(2-naphthyl)ethanol are diverse, ranging from enzyme-catalyzed stereoselective synthesis to classic halogen displacement pathways.

Biocatalytic Stereoselectivity

The synthesis of enantiomerically pure vicinal amino alcohols, for which this compound can be a precursor, often employs biocatalytic methods to achieve high stereoselectivity. While direct studies on the biocatalytic synthesis of this compound are not extensively documented, the principles can be inferred from related processes. For instance, the resolution of (R,S)-1-(2-naphthyl)ethanol using immobilized pea protein as a biocatalyst demonstrates the selective oxidation of the (R)-enantiomer to 2-acetonaphthone, yielding the (S)-enantiomer with high enantiomeric excess (>99% ee) nih.gov. This highlights the ability of enzymes to differentiate between stereoisomers, a principle that would be central to any biocatalytic route to this compound.

Furthermore, two-step biocatalytic sequences, such as a benzoin-type condensation followed by transamination, have been designed for the synthesis of related chiral amino alcohols. These processes utilize enzymes like (S)-selective acetoin:dichlorophenolindophenol oxidoreductase and various amine transaminases to control the stereochemistry at two chiral centers.

Halogen Displacement Mechanisms

The bromine atom in this compound is susceptible to nucleophilic substitution, which can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways. The operative mechanism is influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. savemyexams.comlibretexts.org

S(_N)2 Mechanism: In a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration at that center. This is a one-step process where the rate depends on the concentration of both the substrate and the nucleophile. savemyexams.com For this compound, which is a secondary halide, the S(_N)2 pathway is a plausible route, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org

S(_N)1 Mechanism: A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-limiting step is the spontaneous dissociation of the leaving group (bromide ion) to form a planar carbocation. libretexts.org The subsequent attack of the nucleophile can occur from either face of the carbocation, potentially leading to a racemic mixture of products. However, the presence of the adjacent chiral center can influence the facial selectivity of the nucleophilic attack. The stability of the carbocation is a key factor; tertiary halides are more prone to S(_N)1 reactions than secondary or primary halides. savemyexams.comlibretexts.org For this compound, the formation of a secondary carbocation stabilized by the adjacent naphthyl group could favor an S(_N)1 pathway under appropriate conditions, such as in the presence of a weak nucleophile in a protic solvent. libretexts.org

The competition between S(_N)1 and S(_N)2 mechanisms is a critical aspect of the reactivity of this compound.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the electronic structure, conformation, and reactivity of molecules like this compound at a molecular level.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For aromatic systems like the naphthalene (B1677914) moiety in this compound, DFT calculations can provide insights into properties such as aromaticity and the distribution of electron density. nih.gov These calculations are instrumental in understanding the reactivity of the molecule. For instance, the calculated electronic properties of related bromo-aromatic compounds have been used to rationalize their behavior in various reactions. The electron-donating or-withdrawing nature of substituents on the naphthyl ring would significantly influence the electronic environment of the chiral center and the bromo-substituted carbon, thereby affecting reaction rates and mechanisms.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structures and conformational preferences of molecules. For a flexible molecule like this compound, which has rotational freedom around the C-C single bonds, multiple conformations can exist. Conformational analysis helps identify the most stable (lowest energy) conformers.

Studies on the related (±)2-naphthyl-1-ethanol have utilized techniques like laser-induced fluorescence and DFT calculations to investigate the structures of its jet-cooled complexes. researchgate.net These studies reveal the importance of intramolecular and intermolecular hydrogen bonding in determining the preferred conformations. researchgate.net Similar computational approaches can be applied to this compound to understand how the presence of the bromine atom and the stereochemistry at the carbinol center influence the conformational landscape.

Table 1: Computational Methods in Molecular Modeling

Computational TechniqueInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Electronic structure, charge distribution, orbital energiesPredicts reactivity, stability, and spectroscopic properties.
Molecular Mechanics (MM)Minimized energy conformations, steric interactionsDetermines the most stable 3D structures and their relative energies.
Ab initio MethodsHigh-accuracy electronic structure and energiesProvides benchmark data for calibrating less computationally expensive methods.

Transition State Analysis for Enantioselective Pathways

Understanding the origin of enantioselectivity in chemical reactions often requires the analysis of transition states. Computational methods can be used to model the transition state structures for different reaction pathways leading to the various stereoisomers. By comparing the energies of these transition states, chemists can predict which pathway is favored and thus which enantiomer will be the major product.

Kinetic Studies of Relevant Chemical Transformations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering further insight into reaction mechanisms. The rate law of a reaction, determined through kinetic experiments, can distinguish between different mechanistic possibilities, such as S(_N)1 and S(_N)2 reactions. libretexts.org

For example, an S(_N)1 reaction exhibits first-order kinetics, with the rate depending only on the concentration of the substrate, while an S(_N)2 reaction shows second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. libretexts.org Kinetic studies on the reactions of 2-chloro- and 2-bromo-1,1-diphenylpropene (B55556) with sodium ethoxide in ethanol (B145695) have been conducted to elucidate their mechanisms. rsc.org Similar studies on this compound would be invaluable in definitively assigning reaction mechanisms under various conditions.

Spectroscopic Probing of Reaction Intermediates

The direct detection and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques, particularly mass spectrometry, have emerged as powerful tools for identifying and studying reactive intermediates. nih.govrsc.org

Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in solution. nih.gov For reactions involving this compound, this could include carbocation intermediates in S(_N)1 reactions or complexes formed with catalysts. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information about these intermediates through their fragmentation patterns. nih.gov

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation, allowing for the differentiation of isobaric intermediates (species with the same mass-to-charge ratio but different shapes). nih.gov This technique would be particularly useful in distinguishing between different isomeric intermediates or between a reactive intermediate and a product complex of the same mass. nih.gov While specific applications of these techniques to this compound are not widely reported, they represent a state-of-the-art approach for detailed mechanistic elucidation.

Advanced Analytical Characterization of 1s 2 Bromo 1 2 Naphthyl Ethanol and Its Derivatives

Chiral Chromatography for Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, GC-MS with Chiral Stationary Phases)

Chiral chromatography is a cornerstone for determining the enantiomeric excess (ee) of (1S)-2-bromo-1-(2-naphthyl)ethanol. slideshare.net This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). sigmaaldrich.comgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantioseparation of chiral compounds. mdpi.com For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), often provide excellent resolution. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. quora.com The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for optimizing the separation. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases:

For volatile derivatives of this compound, GC-MS with a chiral capillary column is a powerful analytical tool. gcms.cz Derivatized cyclodextrins are commonly used as chiral stationary phases in these columns. gcms.cz The separation principle is similar to chiral HPLC, relying on the formation of diastereomeric inclusion complexes. The mass spectrometer detector provides not only quantification for ee determination but also structural information based on the fragmentation patterns of the separated enantiomers.

A study on the kinetic resolution of the fluorous ester of 1-(2-naphthyl)ethanol (B1194374) utilized Candida antarctica B lipase (B570770), yielding enantioenriched (R)-alcohol and the corresponding (S)-fluorous ester. nih.gov This highlights the utility of enzymatic resolutions in conjunction with chromatographic techniques for obtaining enantiopure compounds.

Table 1: Chiral Chromatography Parameters for Analysis of Related Compounds

ParameterChiral HPLCChiral GC-MS
Stationary Phase Polysaccharide-based (e.g., cellulose, amylose derivatives)Derivatized cyclodextrins
Mobile/Carrier Gas Hexane/Isopropanol, Ethanol (B145695)/WaterHelium, Hydrogen
Detection UV-Vis, Circular DichroismMass Spectrometry (MS)
Principle Diastereomeric complexationDiastereomeric inclusion complexes
Application Non-volatile compoundsVolatile derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Chiral Shift Reagents)

Advanced NMR techniques are indispensable for the detailed structural elucidation of this compound.

2D NMR Spectroscopy:

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule. These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. This detailed structural map is fundamental for confirming the identity of the compound and its derivatives.

Chiral Shift Reagents:

To determine enantiomeric purity by NMR, chiral shift reagents (CSRs), often lanthanide complexes, can be employed. libretexts.orgslideshare.net These reagents form diastereomeric complexes with the enantiomers of this compound, inducing different chemical shifts for corresponding protons in the two enantiomers. libretexts.orgslideshare.net This allows for the integration of the separated signals to quantify the enantiomeric excess. researchgate.netsemanticscholar.org The magnitude of the induced shift is dependent on the concentration of the CSR and the proximity of the protons to the chiral center. slideshare.net Chiral solvating agents can also be used to create a chiral environment that leads to the differentiation of enantiomeric signals. researchgate.net

Mass Spectrometry Techniques for Molecular Structure Elucidation (e.g., High-Resolution MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS):

HRMS accurately determines the mass of the molecular ion, allowing for the calculation of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Patterns:

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a predictable manner. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For alcohols like this compound, common fragmentation pathways include alpha-cleavage and dehydration. youtube.comlibretexts.org The presence of a bromine atom is indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio). libretexts.orgmiamioh.edu The fragmentation of the naphthyl group will also produce characteristic ions. nih.govnist.gov

Table 2: Expected Mass Spectrometry Fragments for 2-Bromo-1-(2-naphthyl)ethanol

Fragmentm/z (for ⁷⁹Br/⁸¹Br)Origin
[M]⁺250/252Molecular Ion
[M-H₂O]⁺232/234Dehydration
[M-Br]⁺171Loss of Bromine radical
[C₁₀H₇]⁺127Naphthyl cation
[CH₂Br]⁺93/95Bromomethyl cation

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) for Absolute Configuration)

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov By comparing the experimental CD spectrum to that predicted by theoretical calculations or to the spectra of related compounds with known absolute configurations, the (S) or (R) configuration of the stereocenter can be determined. hebmu.edu.cncas.cz The intensity of the CD signal is also proportional to the enantiomeric purity of the sample. nih.gov Exciton-coupled circular dichroism (ECCD) is a powerful variant of this technique that can be used to determine the absolute configuration of molecules containing multiple chromophores. nih.gov

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive determination of the three-dimensional structure and absolute configuration of a chiral molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. st-andrews.ac.uk This technique unambiguously establishes bond lengths, bond angles, and the absolute stereochemistry of the chiral center. While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structural elucidation.

A study on a bromo derivative of 2-acetyl-1-naphthol reported its crystal structure, which was stabilized by hydrogen bonding interactions. researchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is often employed to improve the analytical properties of this compound and its derivatives. youtube.com This involves chemically modifying the molecule to enhance its volatility for GC analysis, improve its chromatographic behavior, or increase its detector response. researchgate.net For example, the hydroxyl group can be converted to an ester or a silyl (B83357) ether to increase volatility and reduce peak tailing in GC. youtube.com For HPLC analysis, derivatization with a chromophoric or fluorophoric group can significantly enhance UV or fluorescence detection, allowing for trace-level analysis. copernicus.org Derivatization can also be used to introduce a second chiral center, creating diastereomers that may be more easily separated by non-chiral chromatography.

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